molecular formula C11H11N5O4S B045015 N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid CAS No. 115781-41-4

N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Cat. No. B045015
M. Wt: 309.3 g/mol
InChI Key: PMFUOUDXJHIUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, commonly known as IQOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfamic acid derivative of the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a well-known mutagen and carcinogen found in cooked meat and fish.

Mechanism Of Action

The mechanism of action of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA is not fully understood, but it is believed to involve the formation of DNA adducts through the reaction of the electrophilic carbocations generated by N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with the nucleophilic sites on DNA. These adducts can lead to mutations and other genetic changes that may contribute to the development of cancer.

Biochemical And Physiological Effects

Studies have shown that N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA can induce DNA damage and mutagenesis in various cell types, including human lymphocytes and bacterial cells. It has also been shown to have cytotoxic effects on certain cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA in laboratory experiments is its ability to mimic the effects of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, which is a potent mutagen and carcinogen found in cooked meat and fish. This allows researchers to study the effects of dietary exposure to N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid without the need for animal or human studies. However, N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble aggregates in aqueous solutions.

Future Directions

There are several future directions for research on N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA, including the development of new analytical methods for the detection and quantification of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid and other heterocyclic aromatic amines in food and biological samples. Other potential areas of study include the use of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA as a chemotherapeutic agent for the treatment of certain types of cancer, and the investigation of its potential role in the development of other diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA involves the reaction of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has been used in a variety of scientific research applications, including the study of DNA adduct formation, mutagenesis, and carcinogenesis. It has also been used as a model compound for the development of new analytical methods for the detection and quantification of heterocyclic aromatic amines in food and biological samples.

properties

CAS RN

115781-41-4

Product Name

N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Molecular Formula

C11H11N5O4S

Molecular Weight

309.3 g/mol

IUPAC Name

[8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxalin-2-yl]sulfamic acid

InChI

InChI=1S/C11H11N5O4S/c1-16-8-3-2-7-9(13-6(5-17)4-12-7)10(8)14-11(16)15-21(18,19)20/h2-4,17H,5H2,1H3,(H,14,15)(H,18,19,20)

InChI Key

PMFUOUDXJHIUEN-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O

Canonical SMILES

CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O

Other CAS RN

115781-41-4

synonyms

N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Origin of Product

United States

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